

# A Technical Guide to 3-Acetylbenzonitrile for Chemical Research and Development

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## Compound of Interest

Compound Name: **3-Acetylbenzonitrile**

Cat. No.: **B155718**

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of **3-Acetylbenzonitrile** (CAS No. 6136-68-1), a key chemical intermediate in the synthesis of pharmaceuticals and other functional organic molecules. This guide covers its commercial availability, physicochemical properties, and core applications, offering detailed experimental protocols and workflow visualizations to support laboratory research.

## Commercial Availability and Supplier Selection

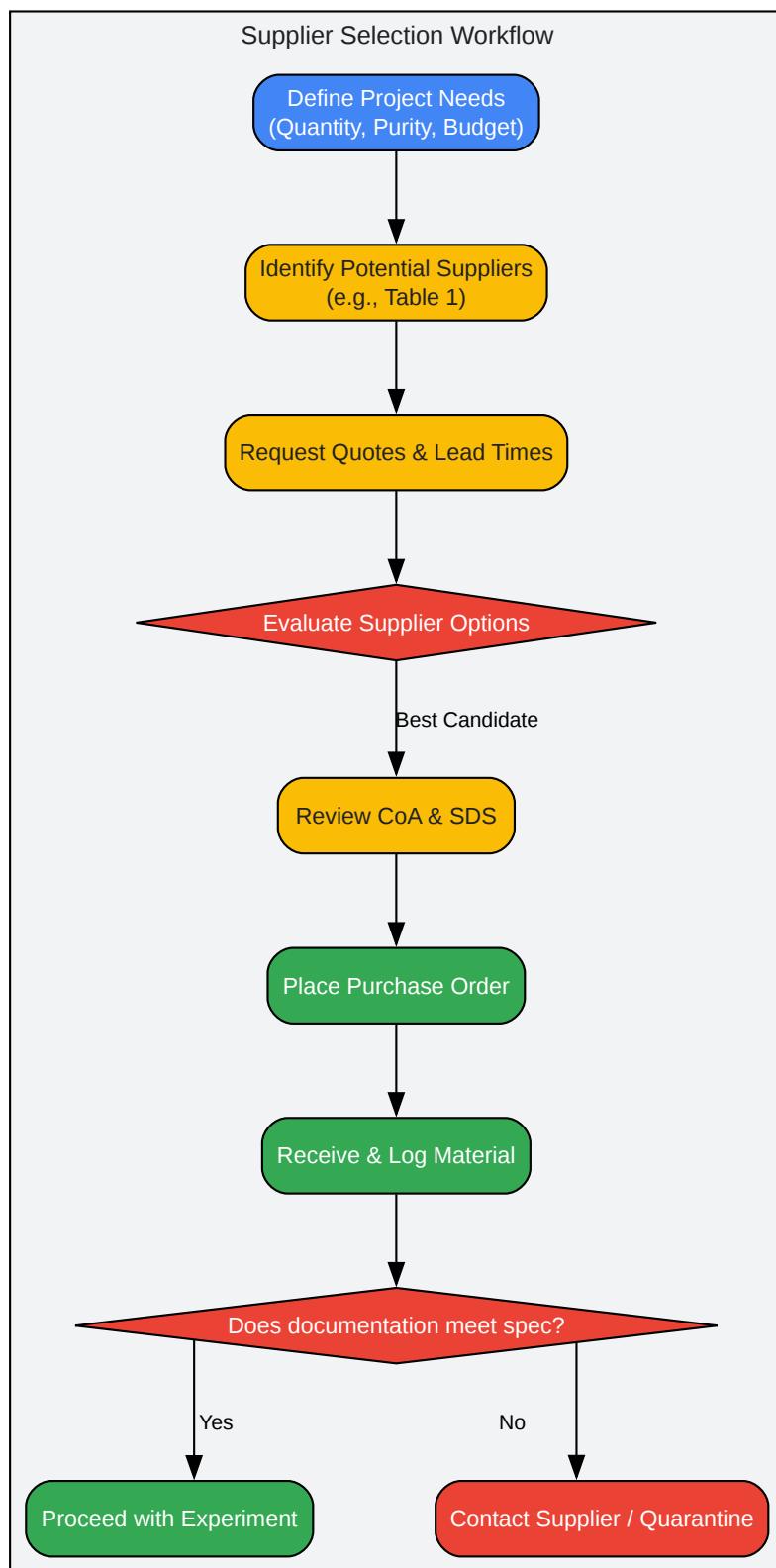
**3-Acetylbenzonitrile** is readily available from a variety of commercial chemical suppliers, catering to needs from research-scale grams to bulk quantities. Purity levels typically range from 97% to over 99%. When selecting a supplier, researchers should consider factors such as purity, available quantity, cost, lead time, and the quality of accompanying documentation like Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

Below is a summary of representative commercial suppliers. Researchers are advised to visit the suppliers' websites for the most current information on availability and pricing.

Table 1: Commercial Suppliers of **3-Acetylbenzonitrile**

Supplier	CAS Number	Representative Purity	Available Quantities
Thermo Scientific Chemicals	6136-68-1	≥97%	5 g, 25 g <a href="#">[1]</a> <a href="#">[2]</a>
Santa Cruz Biotechnology	6136-68-1	- (Research Use)	Inquire <a href="#">[3]</a>
Fisher Scientific	6136-68-1	≥97%	5 g, 25 g <a href="#">[2]</a>
Allchem Laboratories	6136-68-1	98%	Bulk <a href="#">[4]</a>
CookeChem	6136-68-1	98%	Inquire <a href="#">[5]</a>
GTI Laboratory Supplies	6136-68-1	97.6%	25 g <a href="#">[6]</a>
Research Scientific	6136-68-1	97%	5 g <a href="#">[7]</a>
Kemystery Chemicals	6136-68-1	99%	Wholesale <a href="#">[8]</a>

The following diagram illustrates a logical workflow for procuring **3-Acetylbenzonitrile** for a research project.



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A logical workflow for selecting and procuring **3-Acetylbenzonitrile**.

# Physicochemical Properties

Understanding the physical and chemical properties of **3-Acetylbenzonitrile** is critical for its proper handling, storage, and use in chemical reactions. It is an aromatic ketone and a nitrile, presenting as a white to pale yellow solid at room temperature.[2][4]

Table 2: Physicochemical Data for **3-Acetylbenzonitrile**

Property	Value
CAS Number	6136-68-1
Molecular Formula	C <sub>9</sub> H <sub>7</sub> NO[3]
Molecular Weight	145.16 g/mol [6][9]
Appearance	White to pale yellow solid/powder[1][4]
Melting Point	96-100 °C[1][9]
Boiling Point	119-120 °C at 1-5 mmHg[1][9]
IUPAC Name	3-acetylbenzonitrile[6]
Synonyms	m-Cyanoacetophenone, 3'-Cyanoacetophenone[3]
Solubility	Insoluble in water.[9]

## Applications in Drug Discovery and Organic Synthesis

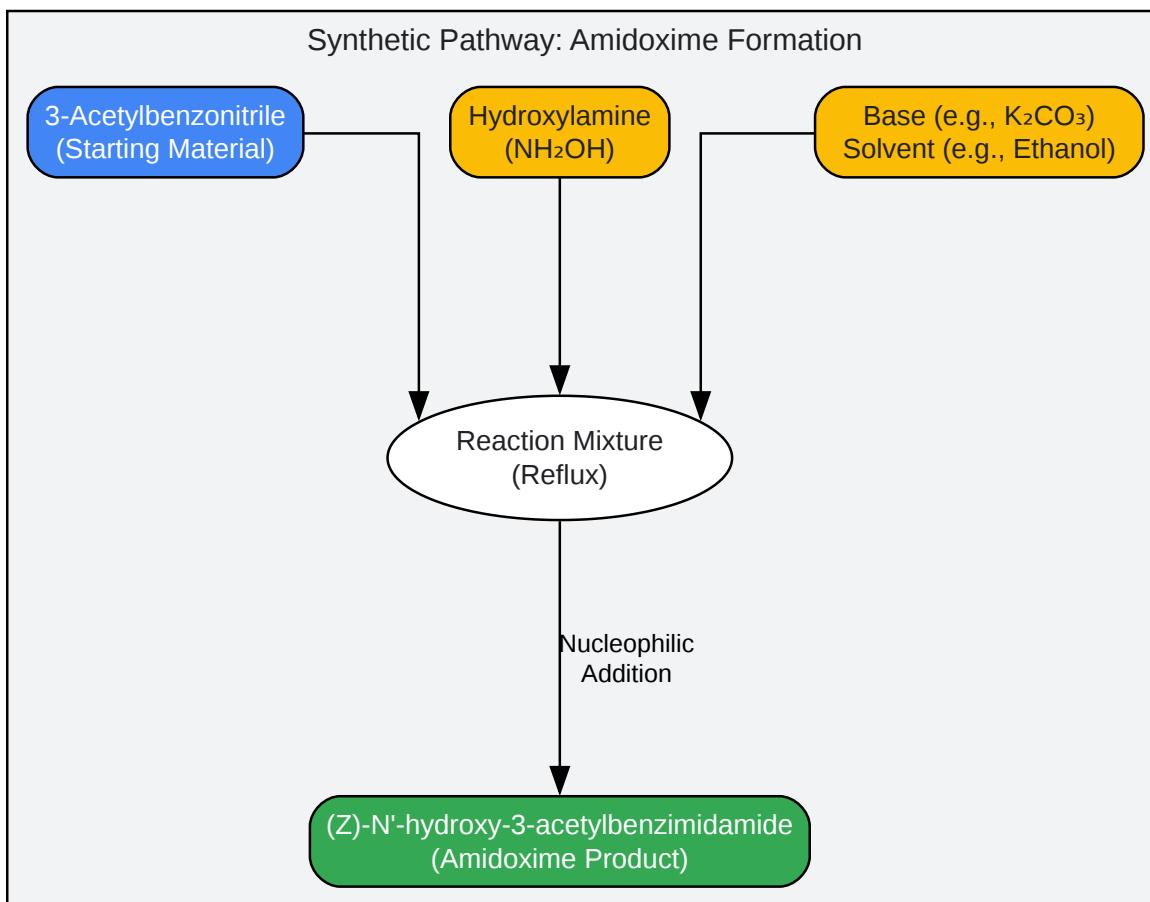
**3-Acetylbenzonitrile** is a versatile bifunctional molecule, with the ketone and nitrile groups serving as handles for a wide range of chemical transformations. It is a valuable building block for synthesizing heterocyclic compounds, which form the core of many pharmaceutical agents.

One of the most significant applications in drug discovery is the conversion of the nitrile group (-C≡N) into an amidoxime moiety (-C(NH<sub>2</sub>)=NOH). Amidoximes are important pharmacophores and are recognized as effective nitric oxide (NO) donors *in vivo*.[10][11] They are key intermediates in the synthesis of various therapeutic agents. For instance, **3-**

**Acetylbenzonitrile** has been utilized in the preparation of precursors to complex molecules like Cenicriviroc, an inhibitor of CCR2 and CCR5 receptors for HIV treatment.[12]

The ketone moiety can undergo reactions such as Darzens condensation to form  $\alpha,\beta$ -epoxy esters, which are themselves versatile synthetic intermediates.[13][14]

The diagram below illustrates the synthetic pathway for converting **3-Acetylbenzonitrile** into its corresponding amidoxime, a common step in medicinal chemistry.



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Synthesis of an amidoxime from **3-Acetylbenzonitrile**.

## Experimental Protocol: Synthesis of (Z)-N'-hydroxy-3-acetylbenzimidamide

This section provides a detailed, representative protocol for the synthesis of the amidoxime derivative of **3-Acetylbenzonitrile**. This reaction is a staple in medicinal chemistry for accessing this important functional group.[\[4\]](#)[\[15\]](#)

Objective: To convert the nitrile functionality of **3-Acetylbenzonitrile** into an amidoxime group via reaction with hydroxylamine.

Materials:

- **3-Acetylbenzonitrile** (1.0 eq)
- Hydroxylamine hydrochloride (1.5 - 2.0 eq)
- Potassium carbonate ( $K_2CO_3$ ) or Sodium bicarbonate ( $NaHCO_3$ ) (1.5 - 2.0 eq)
- Anhydrous Ethanol or Methanol
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Standard glassware for workup and filtration

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add **3-Acetylbenzonitrile** (1.0 eq), hydroxylamine hydrochloride (2.0 eq), and potassium carbonate (2.0 eq).
- Solvent Addition: Add anhydrous ethanol to the flask to create a suspension (approx. 10-15 mL of solvent per gram of starting nitrile).
- Reflux: Attach a reflux condenser to the flask and place the setup in a heating mantle. Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain vigorous

stirring.

- Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours. The crude product can be visualized under UV light.
- Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Filter off the inorganic salts (potassium carbonate and potassium chloride) using vacuum filtration.
- Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid is the desired amidoxime product.
- Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure (Z)-N'-hydroxy-3-acetylbenzimidamide as a white solid.

#### Safety Precautions:

- Always perform reactions in a well-ventilated fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
- Hydroxylamine is a potentially explosive and toxic reagent. Handle with care and avoid heating it as a dry solid.
- Consult the Safety Data Sheet (SDS) for all chemicals before use.

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